

synthesis of dimethyl methoxymalonate from dimethyl malonate

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Compound of Interest

Compound Name: Dimethyl methoxymalonate

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Synthesis of Dimethyl Methoxymalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

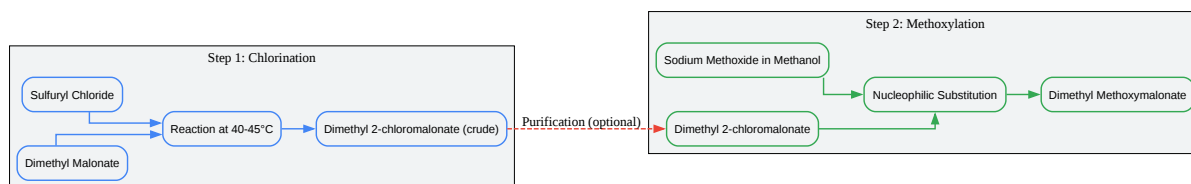
This in-depth technical guide details the synthesis of **dimethyl methoxymalonate** from dimethyl malonate, a key transformation in the production of various pharmaceutical intermediates and other fine chemicals. The primary route discussed is a two-step process involving the chlorination of dimethyl malonate to form dimethyl 2-chloromalonate, followed by a nucleophilic substitution with a methoxide source to yield the final product.

Core Synthesis Pathway

The synthesis proceeds through two distinct stages:

- **Chlorination:** The active methylene group of dimethyl malonate is chlorinated to produce dimethyl 2-chloromalonate.
- **Methoxylation:** The chlorine atom in dimethyl 2-chloromalonate is displaced by a methoxy group.

Below is a visual representation of the overall experimental workflow.



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Caption: Experimental workflow for the two-step synthesis of **dimethyl methoxymalonate**.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-chloromalonate

This protocol is adapted from a scalable, pilot-plant-proven method.

Materials:

- Dimethyl malonate
- Sulfuryl chloride (SO_2Cl_2)
- Nitrogen gas
- 50-L all-glass reactor (or appropriately scaled vessel) equipped with a stirrer, dropping funnel, and temperature control.

Procedure:

- Purge the reactor with nitrogen and charge it with dimethyl malonate (e.g., 20 kg, 151.4 mol) at 25 °C.

- With stirring, add sulfuryl chloride (e.g., 24.5 kg, 181.7 mol) dropwise over a period of 1 hour, ensuring the temperature is maintained below 25 °C.
- After the addition is complete, gradually heat the reaction mixture to 40-45 °C.
- Maintain this temperature for 4-5 hours. The reaction progress can be monitored by Gas Chromatography (GC) to check for the consumption of dimethyl malonate.
- Once the reaction is deemed complete (typically with less than 6% of dimethyl malonate remaining), cool the mixture to 25 °C and stir for an additional 30 minutes.
- The resulting crude dimethyl 2-chloromalonate can be used directly in the next step or purified further.

Step 2: Synthesis of Dimethyl Methoxymalonate

The following is a representative protocol for the methoxylation of dimethyl 2-chloromalonate based on established nucleophilic substitution reactions.

Materials:

- Dimethyl 2-chloromalonate
- Sodium methoxide (NaOMe)
- Anhydrous methanol (MeOH)
- Reaction vessel with a stirrer, reflux condenser, and nitrogen inlet.
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a reaction vessel under a nitrogen atmosphere, prepare a solution of sodium methoxide in anhydrous methanol. The molar ratio of sodium methoxide to dimethyl 2-chloromalonate

should be approximately 1.1:1.

- Cool the sodium methoxide solution in an ice bath.
- Slowly add the dimethyl 2-chloromalonate to the cooled sodium methoxide solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
- Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude **dimethyl methoxymalonate**.
- The crude product can be purified by vacuum distillation.

Quantitative Data

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Chlorination of Dimethyl Malonate

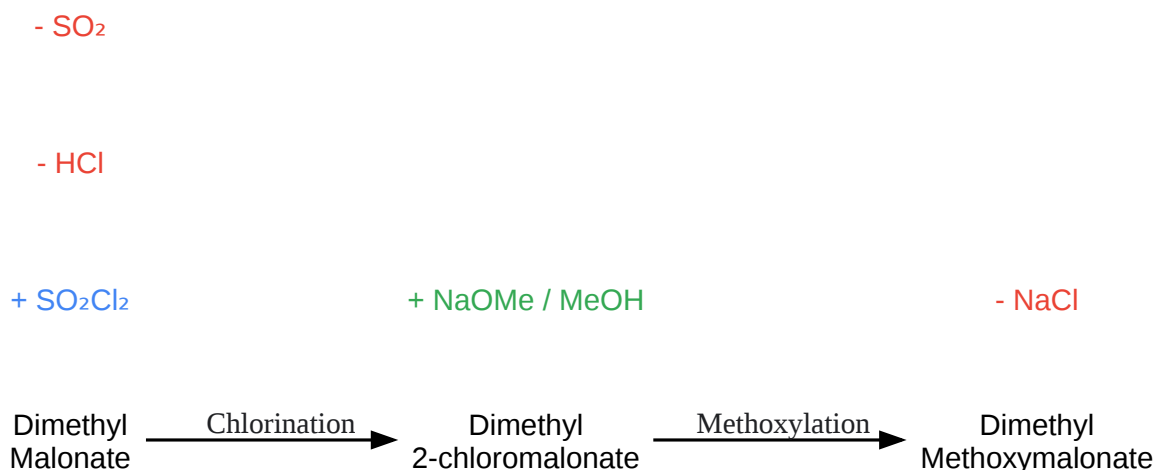
Parameter	Value	Reference
Reactants	Dimethyl malonate, Sulfuryl chloride	[1]
Molar Ratio (SO ₂ Cl ₂ :Dimethyl Malonate)	1.2:1	[1]
Reaction Temperature	40-45 °C	[1]
Reaction Time	4-5 hours	[1]
Yield (Crude)	98%	[1]
Purity (Crude, by GC)	90.3 area %	[1]

Table 2: Representative Data for Methoxylation of Dimethyl 2-chloromalonate

Parameter	Value
Reactants	Dimethyl 2-chloromalonate, Sodium Methoxide
Solvent	Methanol
Molar Ratio (NaOMe:Dimethyl 2-chloromalonate)	~1.1:1
Reaction Temperature	Reflux
Typical Yield	>85% (estimated based on similar reactions)

Reaction Pathway Diagram

The chemical transformations involved in this synthesis are illustrated below.



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Caption: Chemical reaction pathway for the synthesis of **dimethyl methoxymalonate**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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